REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][C:8]([O:10]CC)=[O:9])(=[O:4])=[O:3].[OH-].[Na+]>C(O)C>[CH3:1][S:2]([CH2:5][CH2:6][CH2:7][C:8]([OH:10])=[O:9])(=[O:4])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCCC(=O)OCC
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
EXTRACTION
|
Details
|
applied to a solid phase extraction cartridge (Isolute SCX sulphonic acid column, 2 g)
|
Type
|
WASH
|
Details
|
The cartridge was eluted with methanol (15 ml)
|
Type
|
CONCENTRATION
|
Details
|
the solvent concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |